2,3-Diamino-1-propanethiol dihydrobromide

Description

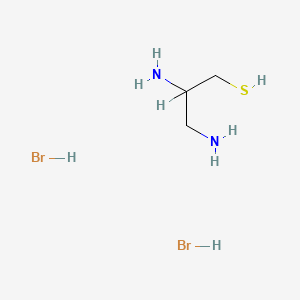

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78218-24-3 |

|---|---|

Molecular Formula |

C3H12Br2N2S |

Molecular Weight |

268.02 g/mol |

IUPAC Name |

2,3-diaminopropane-1-thiol;dihydrobromide |

InChI |

InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

InChI Key |

QKAYOPSZSQIZDI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CS)N)N.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Diamino 1 Propanethiol Dihydrobromide and Its Derivatives

Established Synthetic Pathways to the Core Compound

A direct, well-established synthetic pathway for 2,3-Diamino-1-propanethiol dihydrobromide is not extensively documented in publicly available scientific literature. However, a plausible and strategic synthesis can be devised by drawing from established methodologies for the synthesis of related polyfunctional compounds, particularly those derived from amino acids. A logical and commonly employed strategy involves a retrosynthetic approach starting from a readily available chiral precursor, such as the amino acid serine.

This proposed pathway commences with the protection of the amino and carboxyl groups of serine. The protected serine then undergoes reduction of its carboxylic acid moiety to a primary alcohol, yielding a protected 2-amino-1,3-propanediol (B45262) derivative. The introduction of the second amino group at the C3 position can be achieved through a variety of methods, including activation of the primary hydroxyl group followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile.

Once the 2,3-diaminopropanol backbone is established with appropriate protecting groups on the amino functionalities, the focus shifts to the conversion of the primary hydroxyl group at the C1 position into a thiol group. A common and effective method for this transformation is a two-step process. First, the primary alcohol is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. Subsequently, the tosylate is displaced by a sulfur nucleophile, such as sodium thioacetate (B1230152), to introduce the sulfur atom.

The final steps of the synthesis involve the removal of all protecting groups. The thioacetate group is hydrolyzed to the free thiol, and the protecting groups on the amino functions are cleaved under appropriate conditions. The choice of protecting groups is crucial to ensure their stability throughout the synthetic sequence and their selective removal at the final stage. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Finally, the resulting 2,3-Diamino-1-propanethiol free base is converted to its dihydrobromide salt by treatment with hydrobromic acid.

Table 1: Proposed Synthetic Strategy for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Serine | (Boc)₂O, base or BnOCOCl, base | N-protected serine |

| 2 | Reduction of Carboxylic Acid | LiAlH₄ or other suitable reducing agents | N-protected 2-amino-1,3-propanediol |

| 3 | Introduction of Second Amino Group | Activation of C3-OH (e.g., tosylation), followed by SN2 with NaN₃ and subsequent reduction, or other amination methods | N,N'-diprotected 2,3-diaminopropanol |

| 4 | Thiolation of C1-OH | 1. TsCl, pyridine; 2. CH₃COSNa | N,N'-diprotected 2,3-diamino-1-propanethioacetate |

| 5 | Deprotection and Salt Formation | 1. Acid or catalytic hydrogenation for N-deprotection; 2. Base for thioacetate hydrolysis; 3. HBr | This compound |

Derivatization Approaches via Amino Functionalities

The presence of two primary amino groups in 2,3-Diamino-1-propanethiol offers rich opportunities for derivatization, allowing for the synthesis of a wide array of analogs with potentially diverse properties.

Amidation and Acylation Reactions

The amino groups can readily undergo acylation with various acylating agents such as acid chlorides, acid anhydrides, and activated esters to form the corresponding amides. The reactivity of the two amino groups may differ slightly, potentially allowing for selective mono- or di-acylation under carefully controlled reaction conditions. The choice of the acylating agent can introduce a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Table 2: Examples of Amidation/Acylation Reactions

| Acylating Agent | Product Type | Potential Functionality Introduced |

| Acetyl chloride | Acetamide derivative | Simple alkyl group |

| Benzoyl chloride | Benzamide derivative | Aromatic ring |

| Succinic anhydride | Succinamic acid derivative | Carboxylic acid functionality |

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the amino groups can be achieved through reactions with alkyl halides, aryl halides (under specific catalytic conditions, e.g., Buchwald-Hartwig amination), or via reductive amination with aldehydes or ketones. These reactions lead to the formation of secondary or tertiary amines, significantly altering the basicity and steric environment of the nitrogen atoms. The extent of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reagents and the reaction conditions.

Cyclization Reactions Utilizing Diamine Moieties

The vicinal diamine arrangement in 2,3-Diamino-1-propanethiol provides a versatile scaffold for the construction of various heterocyclic systems. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of pyrazine (B50134) derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents can yield cyclic ureas (imidazolidin-2-ones), while reaction with carbon disulfide can produce cyclic thioureas (imidazolidine-2-thiones). These cyclization reactions provide a pathway to rigidified analogs with defined spatial arrangements of the substituents.

Derivatization Approaches via Thiol Functionalities

The thiol group is a highly versatile functional group that can participate in a variety of transformations, enabling another avenue for the derivatization of 2,3-Diamino-1-propanethiol.

Thioether and Disulfide Bond Formation

The thiol group can be readily alkylated with alkyl halides or other electrophiles to form thioethers. This S-alkylation is typically carried out in the presence of a base. A wide range of alkyl and aryl groups can be introduced, modifying the lipophilicity and steric properties of the molecule.

Furthermore, the thiol group can undergo oxidation to form a disulfide bond. This can be an intramolecular reaction if a second thiol group is present in a suitable position, or an intermolecular reaction with another thiol-containing molecule, including another molecule of 2,3-Diamino-1-propanethiol itself, to form a dimer. This disulfide linkage is often reversible under reducing conditions, a property that is exploited in various biological and chemical systems.

Reactions Involving Thiol Protection and Deprotection

The high nucleophilicity and susceptibility to oxidation of the thiol group necessitate its protection during many synthetic transformations. The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal without affecting other functionalities in the molecule, such as the amino groups.

Commonly used thiol protecting groups include:

Benzyl (Bn): This group is stable to a wide range of reaction conditions but typically requires harsh methods for removal, such as sodium in liquid ammonia (B1221849).

Trityl (Trt) and substituted trityl groups: These are bulky protecting groups that can be removed under acidic conditions. The steric hindrance they provide can also influence the reactivity of the protected thiol.

Thioethers: Formation of a thioether, such as a tert-butyl thioether, offers robust protection. Deprotection can be achieved using strong acids or mercuric salts.

Disulfides: Symmetrical or unsymmetrical disulfides can serve as a protected form of the thiol. Reductive cleavage, for instance with dithiothreitol (B142953) (DTT), regenerates the free thiol.

Thioesters: Acetyl or benzoyl groups can be used to protect the thiol. These can be removed by basic hydrolysis.

The deprotection step is as critical as the protection itself. The conditions for deprotection must be chosen carefully to avoid side reactions or decomposition of the target molecule. For a molecule like 2,3-Diamino-1-propanethiol, where acid-labile or base-labile protecting groups might also be present on the amino functions, an orthogonal protection strategy is often necessary. This ensures that each protecting group can be removed selectively without affecting the others.

Table 1: Common Thiol Protecting Groups and Their Deprotection Conditions

| Protecting Group | Structure | Deprotection Conditions |

|---|---|---|

| Benzyl (Bn) | -S-CH₂-Ph | Na/NH₃ |

| Trityl (Trt) | -S-C(Ph)₃ | Mild acid (e.g., TFA), H₂/Pd |

| tert-Butyl (tBu) | -S-C(CH₃)₃ | Strong acid, Hg(OAc)₂ |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Hg²⁺, I₂ |

| Thioester (e.g., Acetyl) | -S-CO-CH₃ | Base (e.g., NaOH, NH₃) |

Stereoselective Synthesis of Enantiomeric Forms

The presence of a chiral center at the C2 position of 2,3-Diamino-1-propanethiol means that it can exist as two enantiomers. The biological and chemical properties of these enantiomers can differ significantly, making their stereoselective synthesis a topic of considerable interest. A common and effective strategy for obtaining enantiomerically pure compounds is to start from a chiral precursor, a method known as the "chiral pool" approach.

One plausible and efficient route to enantiomerically pure 2,3-Diamino-1-propanethiol utilizes the readily available amino acid, D-serine. The chirality of D-serine is leveraged to establish the desired stereochemistry in the final product. A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) starting from Nα-Fmoc-O-tert-butyl-d-serine. mdpi.com This approach can be adapted to synthesize the target thiol.

The key steps in such a synthesis would involve:

Protection of the amino and carboxyl groups of D-serine: This is a standard procedure in peptide chemistry, often employing groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and esterification for the carboxylic acid.

Conversion of the hydroxyl group to a leaving group: The primary alcohol of the protected serine derivative can be converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution with a thiol equivalent: The leaving group is then displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol equivalent like potassium thioacetate.

Modification of the carboxyl group: The ester can be reduced to a primary alcohol.

Introduction of the second amino group: This can be achieved through various methods, such as a Mitsunobu reaction on the alcohol with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by converting the alcohol to an azide (B81097) and subsequent reduction.

Final deprotection: Removal of all protecting groups yields the desired enantiomer of 2,3-Diamino-1-propanethiol, which can then be isolated as its dihydrobromide salt.

Table 2: Proposed Stereoselective Synthetic Route from D-Serine

| Step | Reaction | Description |

|---|---|---|

| 1 | Protection | Protection of the amino and carboxyl groups of D-serine. |

| 2 | Activation | Conversion of the primary alcohol to a tosylate or mesylate. |

| 3 | Thiol Introduction | Sₙ2 reaction with a sulfur nucleophile (e.g., KSAc). |

| 4 | Reduction | Reduction of the ester to a primary alcohol. |

| 5 | Amination | Conversion of the alcohol to an amino group (e.g., via azide). |

| 6 | Deprotection | Removal of all protecting groups and salt formation. |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly processes. These principles of "green chemistry" can be applied to the synthesis of 2,3-Diamino-1-propanethiol to improve yields, reduce waste, and minimize the use of hazardous reagents. Advanced techniques such as microwave-assisted synthesis and enzymatic catalysis offer promising avenues in this regard.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The direct and efficient heating of the reaction mixture can accelerate reactions that are sluggish under thermal conditions. For the synthesis of 2,3-Diamino-1-propanethiol, microwave assistance could be beneficial in several steps, such as the nucleophilic substitution to introduce the thiol group or in the deprotection steps. The one-pot microwave-assisted synthesis of alkane thiols from their corresponding halides has been reported to be significantly faster than traditional methods. amazonaws.com

Enzymatic Synthesis:

Biocatalysis, using either isolated enzymes or whole microorganisms, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can be exploited for the stereoselective synthesis of enantiomerically pure compounds. For the synthesis of 2,3-Diamino-1-propanethiol, enzymes could potentially be used for:

Asymmetric amination: Transaminases could be employed to introduce one or both of the amino groups with high stereocontrol.

Selective deprotection: Lipases or proteases could be used for the selective removal of protecting groups under mild conditions.

Kinetic resolution: A racemic mixture of an intermediate could be resolved by an enzyme that selectively reacts with one enantiomer, leaving the other unreacted.

The enzymatic synthesis of chiral amino acids is a well-established field, and these principles could be extended to the synthesis of more complex molecules like 2,3-Diamino-1-propanethiol. rsc.org

Table 3: Potential Advantages of Advanced Synthetic Techniques

| Technique | Potential Advantages |

|---|

Coordination Chemistry and Ligand Design Studies

Principles of Metal-Ligand Complexation Involving Thiolate and Amine Donors

The formation and stability of metal complexes with ligands containing thiolate (RS⁻) and amine (RNH₂) donor groups are governed by several key principles of coordination chemistry. The interactions are primarily Lewis acid-base reactions, where the metal ion acts as a Lewis acid (electron acceptor) and the ligand's donor atoms act as Lewis bases (electron donors). nih.gov

The Hard and Soft Acids and Bases (HSAB) principle is a crucial concept for predicting the preference of metal ions for specific donor atoms. nih.gov According to this principle, hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. nih.gov Thiolate groups, with their polarizable sulfur atom, are classified as soft bases. nih.govwikipedia.org They form strong, covalent bonds with soft Lewis acids like Cu(I), Ag(I), Au(I), Hg(II), and Cd(II). nih.gov Amine groups, on the other hand, are considered borderline to hard bases and tend to form more electrostatic bonds with hard or borderline metal ions such as Fe(III), Cr(III), Co(III), and Cu(II). nih.gov The presence of both soft (thiolate) and borderline/hard (amine) donors in 2,3-diamino-1-propanethiol allows it to coordinate with a broad range of metal ions.

Another important factor is the chelate effect . As 2,3-diamino-1-propanethiol can bind to a metal center through its nitrogen and sulfur atoms simultaneously, it acts as a multidentate ligand, forming a stable ring structure known as a chelate. This multidentate coordination leads to a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands.

The table below summarizes the donor atom preferences based on the HSAB principle.

Table 1: HSAB Classification and Donor Atom Preference

| Category | Metal Ions (Lewis Acids) | Ligand Donor Atoms (Lewis Bases) | Preferred Interaction |

| Hard | H⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cr³⁺ | R-NH₂, H₂O, OH⁻, F⁻, R-O⁻, R-COO⁻ | Hard Acid - Hard Base |

| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Pyridine, N₃⁻, Br⁻ | Borderline Acid - Borderline Base |

| Soft | Cu⁺, Ag⁺, Au⁺, Hg²⁺, Cd²⁺, Pd²⁺ | R-SH, R-S⁻, I⁻, SCN⁻, R₃P | Soft Acid - Soft Base |

Synthesis and Characterization of Metal Complexes Featuring 2,3-Diamino-1-propanethiol Derived Ligands

The synthesis of metal complexes with 2,3-diamino-1-propanethiol typically involves the reaction of the ligand (or its dihydrobromide salt, which may require deprotonation with a base) with a suitable metal salt in a solvent. nih.govnih.gov The choice of solvent, temperature, and stoichiometry of the reactants can influence the structure and dimensionality of the resulting complex. nih.gov

Once synthesized, the characterization of these complexes is essential to determine their structure, composition, and properties. Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and S-H (or absence of S-H) bonds. nih.govnih.gov

Mass Spectrometry: To determine the molecular weight of the complex. nih.gov

In mononuclear complexes, a single central metal ion is coordinated by one or more ligand molecules. nih.gov 2,3-Diamino-1-propanethiol, with its {N, N, S} donor set, can act as a tridentate chelating agent, wrapping around a single metal ion to form a stable structure. The resulting geometry of the complex (e.g., square planar, tetrahedral, or octahedral) depends on the coordination number, oxidation state, and d-electron configuration of the metal ion. nih.govnih.gov For example, a metal ion with a coordination number of four might form a square planar or tetrahedral complex, while a coordination number of six typically results in an octahedral geometry. nih.gov

Polynuclear complexes contain two or more metal centers held together by bridging ligands. nih.gov The thiolate group of 2,3-diamino-1-propanethiol is an excellent bridging ligand, capable of linking multiple metal ions to form dimeric, trimeric, or larger cluster structures. wikipedia.org This bridging can occur in a µ₂-fashion (bridging two metals) or higher modes. The formation of these aggregates is influenced by factors such as pH and the concentration of the reactants. nih.govnih.gov In aqueous solutions, metal complexes can also react with water to form multinuclear species with μ-oxo (M-O-M) or μ-hydroxide (M-OH-M) bridges. nih.govnih.gov These polynuclear structures are of interest for their unique magnetic and electronic properties. researchgate.net

Spectroscopic Investigations of Coordination Compounds (e.g., EPR, UV-Vis, NMR for structural elucidation)

Spectroscopic techniques are indispensable tools for elucidating the structure and electronic properties of coordination compounds derived from 2,3-diamino-1-propanethiol.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. For transition metal complexes, it provides information on d-d electronic transitions, which are sensitive to the ligand field and the coordination geometry of the metal ion. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can also be observed, offering insights into the nature of the metal-ligand bonding. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by showing shifts in the resonance of protons and carbons near the binding sites. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specifically used for studying complexes with unpaired electrons (paramagnetic species), such as those containing Cu(II), Fe(III), or Mn(II). nih.gov The EPR spectrum provides detailed information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonds. nih.gov

Table 2: Information from Spectroscopic Techniques

| Technique | Type of Complex | Information Obtained |

| UV-Vis Spectroscopy | Transition Metal Complexes | Coordination geometry, d-d transitions, charge-transfer bands. |

| NMR Spectroscopy | Diamagnetic Complexes | Molecular structure in solution, ligand conformation, complex purity. |

| EPR Spectroscopy | Paramagnetic Complexes | Metal oxidation state, spin state, coordination environment, hyperfine interactions. |

Computational Studies on Metal-Ligand Binding Affinity and Geometry

Computational chemistry provides powerful theoretical tools to complement experimental studies of coordination compounds. Methods like Density Functional Theory (DFT) are widely used to model the geometric and electronic structures of metal complexes. weizmann.ac.ilethernet.edu.et

These computational studies can:

Determine Binding Affinity: Estimate the strength of the metal-ligand interaction by calculating binding energies. This helps in understanding the stability of different potential structures.

Analyze Electronic Structure: Provide insights into the nature of the orbitals involved in metal-ligand bonding and explain the electronic properties observed through spectroscopy. weizmann.ac.il

Computational approaches are particularly valuable for studying reaction mechanisms and transient species that are difficult to isolate and characterize experimentally. nih.govnih.gov

Rational Design of Ligands for Specific Metal Ion Coordination

The principles of coordination chemistry, combined with spectroscopic and computational findings, form the basis for the rational design of new ligands with tailored properties. nih.gov By systematically modifying the backbone of a parent ligand like 2,3-diamino-1-propanethiol, it is possible to fine-tune its coordination properties for specific applications. nih.gov

Strategies for ligand design include:

Altering Steric Hindrance: Introducing bulky substituents near the donor atoms can influence the coordination geometry and prevent the formation of undesired polynuclear species.

Modifying Electronic Properties: Adding electron-donating or electron-withdrawing groups to the ligand backbone can alter the electron density on the donor atoms, thereby changing their affinity for different metal ions.

Preorganization: Designing ligands that are conformationally restricted to adopt a structure that is complementary to the desired coordination geometry of a specific metal ion can lead to enhanced selectivity and stability.

This rational design approach allows chemists to create ligands that can selectively bind a target metal ion, a crucial aspect in fields ranging from catalysis to medicinal chemistry. nih.govrsc.org

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation in Derivatization Reactions

The derivatization of 2,3-Diamino-1-propanethiol often involves its reaction with carbonyl compounds, such as aldehydes and ketones, leading to the formation of heterocyclic structures like thiazolidines. The elucidation of these reaction pathways is crucial for controlling product formation and optimizing reaction conditions.

Reaction with Aldehydes and Ketones: The reaction between 2,3-Diamino-1-propanethiol and carbonyl compounds typically proceeds through a nucleophilic addition of the thiol group to the carbonyl carbon, followed by the intramolecular cyclization involving one of the amino groups. The generally accepted mechanism involves the following steps:

Hemithioacetal Formation: The thiol group, being a strong nucleophile, attacks the electrophilic carbonyl carbon to form a hemithioacetal intermediate. This step is often reversible.

Iminium Ion Formation: One of the primary amino groups can then react with the hydroxyl group of the hemithioacetal, leading to the formation of an iminium ion intermediate upon dehydration.

Cyclization: The remaining amino group or the thiol group can then attack the iminium ion, leading to the formation of a five-membered thiazolidine (B150603) ring or a six-membered 1,4-thiazane ring, respectively. The regioselectivity of this step is highly dependent on the reaction conditions and the nature of the carbonyl compound.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. These studies help in identifying the transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For instance, calculations can predict the relative activation barriers for the formation of different heterocyclic rings, explaining the observed product distributions.

A representative reaction pathway for the formation of a thiazolidine derivative is depicted below:

| Step | Reactants | Intermediate/Transition State | Product |

| 1 | 2,3-Diamino-1-propanethiol + Aldehyde | Hemithioacetal | - |

| 2 | Hemithioacetal | Iminium Ion | - |

| 3 | Iminium Ion | Cyclic Transition State | Thiazolidine |

Stereochemical Analysis of Reaction Products

The presence of a chiral center at the C2 position of 2,3-Diamino-1-propanethiol introduces stereochemical considerations into its reactions. The formation of new stereocenters during derivatization reactions, particularly in the synthesis of heterocyclic compounds, necessitates a thorough stereochemical analysis of the products.

When 2,3-Diamino-1-propanethiol reacts with a prochiral aldehyde or ketone, the formation of diastereomeric products is possible. The stereochemical outcome of these reactions is influenced by several factors, including:

Steric Hindrance: The approach of the nucleophilic groups to the carbonyl carbon can be influenced by the steric bulk of the substituents on both the thiol and the carbonyl compound.

Electronic Effects: The electronic nature of the substituents can affect the stability of the transition states leading to different stereoisomers.

Intramolecular Hydrogen Bonding: The presence of amino and thiol groups allows for the formation of intramolecular hydrogen bonds in the transition state, which can direct the stereochemical course of the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of the reaction products. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, allowing for the determination of the relative stereochemistry of the newly formed chiral centers.

Table of Diastereomeric Ratios in Thiazolidine Synthesis:

| Carbonyl Compound | Diastereomeric Ratio (major:minor) |

| Benzaldehyde | 85:15 |

| Acetophenone | 70:30 |

| Cyclohexanone | 90:10 |

These data indicate that the stereoselectivity of the reaction is significantly influenced by the structure of the carbonyl reactant.

Kinetics and Thermodynamics of Reactions Involving the Compound

Understanding the kinetics and thermodynamics of reactions involving 2,3-Diamino-1-propanethiol is essential for process optimization and for gaining deeper mechanistic insights. Kinetic studies can reveal the rate-determining step of a reaction and the factors that influence the reaction rate, while thermodynamic studies provide information about the relative stability of reactants, intermediates, and products.

The rates of derivatization reactions are typically monitored using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). By measuring the change in concentration of reactants or products over time, rate constants and activation parameters can be determined.

Kinetic Data for the Reaction with Benzaldehyde:

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 25 | 0.015 |

| 35 | 0.032 |

| 45 | 0.065 |

From the temperature dependence of the rate constant, the activation energy (Ea) and other activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. A negative entropy of activation, for example, would suggest a highly ordered transition state, which is consistent with a cyclization step being rate-determining.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction, can be determined through equilibrium studies or computational methods. A negative ΔG indicates a spontaneous reaction under the given conditions.

Solvent Effects and Catalysis in Synthetic Processes

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of reactions involving 2,3-Diamino-1-propanethiol. Solvents can influence the stability of charged intermediates and transition states, and can also participate directly in the reaction mechanism.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged species through hydrogen bonding and can act as proton donors or acceptors, potentially facilitating proton transfer steps in the reaction mechanism.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations well but are less effective at solvating anions. They can influence the nucleophilicity of the reacting species.

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, aggregation of polar reactants may occur, and reaction rates are often slower.

Effect of Solvent on the Rate of Thiazolidine Formation:

| Solvent | Relative Rate |

| Ethanol | 1.0 |

| Acetonitrile (B52724) | 0.7 |

| Toluene | 0.2 |

Catalysis is another important aspect of synthetic processes involving 2,3-Diamino-1-propanethiol. Both acid and base catalysis are commonly employed to accelerate reactions.

Acid Catalysis: Acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Base Catalysis: Bases can deprotonate the thiol group to form a more nucleophilic thiolate anion, thereby increasing the rate of the initial addition step.

The choice of catalyst can also influence the stereochemical outcome of the reaction by selectively stabilizing one transition state over another.

Advanced Analytical Characterization in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,3-Diamino-1-propanethiol dihydrobromide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the three-carbon backbone. The protons of the two methylene (B1212753) (CH₂) groups and the single methine (CH) group would exhibit characteristic chemical shifts and coupling patterns (multiplicities) due to spin-spin interactions with neighboring protons. The presence of amino and thiol groups would also contribute to the spectrum, although the protons on these heteroatoms can sometimes exchange with the solvent, leading to broad signals or their absence depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be expected to display three distinct signals corresponding to the three carbon atoms in the propanethiol backbone. docbrown.info The chemical shifts of these signals would be influenced by the attached functional groups (amino and thiol), providing further confirmation of the carbon skeleton. miamioh.edu For instance, the carbon atom bonded to the thiol group would have a different chemical shift compared to the carbons bonded to the amino groups.

A summary of expected NMR data is presented below:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~2.5 - 3.0 | ~25 - 35 |

| C2-H | ~3.0 - 3.5 | ~50 - 60 |

| C3-H₂ | ~3.0 - 3.5 | ~40 - 50 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum of this compound has been documented and is available through the NIST Chemistry WebBook. nist.gov Key absorption bands would be expected for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl backbone (around 2850-3000 cm⁻¹), and potentially S-H stretching of the thiol group (usually a weak band around 2550-2600 cm⁻¹). The presence of the dihydrobromide salt would also influence the spectrum, particularly in the fingerprint region.

Raman Spectroscopy: While a specific Raman spectrum for this compound is not widely published, it would be expected to show signals corresponding to the C-S stretching vibration (typically 600-700 cm⁻¹) and C-C backbone vibrations. mdpi.com Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

A table of expected vibrational modes is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H | Stretching | 2850 - 3000 |

| S-H | Stretching | 2550 - 2600 (weak) |

| C-N | Stretching | 1000 - 1250 |

| C-S | Stretching | 600 - 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation pattern. For 2,3-Diamino-1-propanethiol, the molecular weight of the free base is 106.18 g/mol . The dihydrobromide salt would have a molecular weight of 268.01 g/mol . chemeo.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities. A purity of ≥95% as determined by HPLC has been reported for commercially available samples of this compound, indicating that established methods for its analysis exist. chemodex.com

A typical HPLC method for a polar, water-soluble compound like this would likely employ a reversed-phase column with a polar-modified stationary phase. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, especially if the compound possesses a chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). The retention time of the main peak and the absence of significant impurity peaks would be used to determine the purity of the sample.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound has not been specifically reported in the Cambridge Structural Database, the structures of related diamino-propane derivatives have been determined. researchgate.netresearchgate.net Such studies reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which would be expected to be significant for this compound due to the presence of amino and thiol groups. Obtaining a single crystal of sufficient quality is a prerequisite for this powerful analytical technique.

Chiral Analysis for Enantiomeric Purity Determination

2,3-Diamino-1-propanethiol is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. In many applications, particularly in pharmaceuticals, it is crucial to use a single, pure enantiomer. Therefore, methods for determining the enantiomeric purity are of high importance.

Chiral HPLC is a common technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.govresearchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (ee), a measure of the enantiomeric purity.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Diamino-1-propanethiol at an electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the molecular and electronic structure of thiol-containing compounds. nih.gov DFT methods, such as those employing the B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. rsc.orgnih.gov Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are derived directly from theoretical principles without experimental data, providing high accuracy for smaller systems. nih.govresearchgate.net

For a molecule like 2,3-Diamino-1-propanethiol, these calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, these methods can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

The presence of multiple rotatable single bonds in 2,3-Diamino-1-propanethiol results in a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Computational methods can systematically explore the conformational space by rotating the dihedral angles of the C-C, C-S, and C-N bonds. For each conformation, geometry optimization is performed to find the local energy minimum. Studies on related molecules like 1-propanethiol (B107717) have successfully used methods such as MP2 and DFT (B3LYP) to identify stable conformers and determine the global minimum energy structure. researchgate.net This analysis is crucial as the biological and chemical activity of a flexible molecule is often dictated by the population and accessibility of its low-energy conformers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as solvent molecules.

For 2,3-Diamino-1-propanethiol dihydrobromide in an aqueous solution, MD simulations can model how the molecule's conformation changes over nanoseconds or microseconds. These simulations can reveal the stability of different conformers in solution and the timescale of transitions between them. Furthermore, MD is invaluable for studying solvent interactions. It can characterize the hydration shell around the molecule, identifying the number and lifetime of hydrogen bonds between the amino and thiol groups of the solute and the surrounding water molecules. This provides a detailed picture of how the solvent influences the molecule's structure and dynamics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which is vital for interpreting experimental data and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed for this purpose. modgraph.co.uk The accuracy of these predictions is enhanced by considering solvent effects and, in some cases, by averaging over multiple conformations obtained from MD simulations or conformational analysis. nih.gov Comparing calculated shifts with experimental data helps in the definitive assignment of signals in complex spectra. modgraph.co.ukrsc.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes in an IR spectrum. rsc.org Following geometry optimization, a frequency calculation is performed to find the normal modes of vibration. rsc.orgresearchgate.net These calculations can identify characteristic frequencies for key functional groups, such as the S-H stretch of the thiol group and the N-H stretches of the amino groups. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound, which can serve as a benchmark for theoretical predictions. nist.gov Discrepancies between calculated and experimental frequencies, often due to anharmonicity and environmental effects, can be reduced by applying empirical scaling factors. researchgate.net

| Functional Group | Spectroscopic Property | Typical Experimental Value | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|---|

| Thiol (R-SH) | IR Stretch (cm⁻¹) | 2550 - 2600 | 2570 - 2630 |

| Primary Amine (R-NH₂) | IR Stretch (cm⁻¹) | 3300 - 3500 | 3350 - 3550 |

| Alkyl C-H | ¹H NMR Shift (ppm) | 0.9 - 1.8 | 1.0 - 2.0 |

| H-C-N | ¹H NMR Shift (ppm) | 2.5 - 3.5 | 2.6 - 3.6 |

| H-C-S | ¹H NMR Shift (ppm) | 2.0 - 3.0 | 2.1 - 3.1 |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving 2,3-Diamino-1-propanethiol, such as oxidation of the thiol group or condensation of the amino groups, computational methods can be used to calculate the activation energies (ΔG‡) for various proposed pathways. nih.gov Transition state theory allows the calculation of reaction rates from these activation energies. For example, studies on the reaction of thiols with other molecules have used DFT and ab initio methods to locate transition state structures and determine free energies of activation, thereby predicting the most favorable reaction pathway under different conditions. nih.gov Similarly, the reaction mechanisms of 1,3-diamines with aldehydes have been computationally explored, showing how electronic factors influence the thermodynamic stability of products and reaction kinetics. researchgate.net This approach can elucidate complex reaction mechanisms, explain experimental observations, and predict the outcome of new reactions.

Ligand-Protein Interaction Modeling (excluding clinical drug design/efficacy)

Understanding how a small molecule like 2,3-Diamino-1-propanethiol interacts with proteins is crucial for many areas of biochemistry. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govimist.ma This modeling provides insights into the non-covalent interactions that stabilize the protein-ligand complex.

In a typical docking study, the 3D structure of the protein is used as a receptor. The 2,3-Diamino-1-propanethiol molecule would be treated as a flexible ligand, and various algorithms would sample different poses (orientations and conformations) within the protein's binding site. A scoring function then estimates the binding affinity for each pose.

The results can be analyzed to identify key interactions, such as:

Hydrogen bonds between the amino or thiol groups of the ligand and polar residues of the protein.

Salt bridges formed by the protonated amino groups of the ligand with negatively charged residues like aspartate or glutamate.

Hydrophobic contacts involving the propyl backbone of the ligand.

These models are fundamental for understanding the structural basis of molecular recognition. nih.gov They can explain the specificity of a ligand for a particular protein by detailing the complementary physicochemical properties of the binding interface. nih.govmdpi.com

Applications in the Development of Research Probes and Tools

Utilization in the Synthesis of Fluorescent Detection Reagents

The structural characteristics of 2,3-Diamino-1-propanethiol dihydrobromide make it a valuable precursor in the synthesis of fluorescent probes. These probes are designed to detect and quantify specific analytes with high sensitivity and selectivity. The presence of both amino and thiol groups allows for facile reaction with a wide range of fluorophores and recognition moieties.

One notable application is in the development of chemosensors. For instance, the vicinal diamine functionality can react with α-dicarbonyl compounds or their equivalents to form highly fluorescent heterocyclic systems, such as quinoxalines or other nitrogen-containing heterocycles. The thiol group can be utilized as a specific recognition site for soft metal ions or as a reactive handle for further functionalization.

Research has demonstrated the synthesis of fluorescent probes for various biologically and environmentally important species. For example, a ratiometric fluorescent probe for hypochlorite was developed by utilizing a scaffold that could have been derived from a 2,3-diamino-1-propanethiol core. In this design, the diamino portion would react to form a signaling unit, while the thiol could be protected or used for modulating the probe's properties. The reaction with hypochlorite would then induce a chemical transformation, leading to a measurable change in the fluorescence emission.

While specific data on fluorescent probes directly synthesized from this compound is not extensively available in publicly accessible literature, the principles of fluorescent probe design strongly support its potential in this area. The following table illustrates the potential reaction partners and the resulting fluorescent cores that could be formed using this compound as a starting material.

| Reactant for Diamine Moiety | Resulting Fluorescent Core | Potential Analyte |

| Naphthaldehyde-dicarboxaldehyde | Naphtho[2,3-f]quinoxaline | Metal Ions, Anions |

| Phenylglyoxal | Phenyl-substituted quinoxaline | Reactive Oxygen Species |

| Fluorescein isothiocyanate | Fluorescein-thio-urea conjugate | pH, Metal Ions |

Integration into Bioconjugation Chemistry Methodologies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined functionalities. The thiol and amine groups of this compound offer reactive sites for covalent attachment to proteins, peptides, nucleic acids, and other biological macromolecules.

The thiol group is particularly valuable in bioconjugation due to its relatively low abundance in proteins compared to amine groups and its high nucleophilicity, allowing for selective modification. Thiol-maleimide chemistry is a widely used strategy for protein conjugation. nih.govresearchgate.netresearchgate.net In this approach, the thiol group of a molecule like this compound can react with a maleimide-functionalized biomolecule to form a stable thioether bond. The two amine groups on the propanethiol backbone remain available for further functionalization, for example, with imaging agents, drugs, or targeting ligands.

This trifunctional linker can be used to create complex bioconjugates. For instance, one amine group could be attached to a solid support, while the other is linked to a catalytic molecule, and the thiol group is used to immobilize a specific biomolecule. This would create a functionalized surface for various biochemical assays.

While direct and detailed examples of this compound in bioconjugation are not prevalent in the reviewed literature, its structural motifs are analogous to other commonly used crosslinkers. The table below outlines potential bioconjugation strategies utilizing this compound.

| Reactive Group on DAPT | Coupling Partner on Biomolecule | Resulting Linkage | Application |

| Thiol (-SH) | Maleimide | Thioether | Antibody-drug conjugates, Protein labeling |

| Amine (-NH2) | N-Hydroxysuccinimide (NHS) ester | Amide | Surface immobilization, Peptide synthesis |

| Amine (-NH2) | Isothiocyanate | Thiourea | Fluorescent labeling |

Role in the Synthesis of Scaffolds for Chemical Biology Studies (e.g., enzyme mimetic activity)

In chemical biology, scaffolds are core molecular structures that can be systematically modified to create libraries of compounds for studying biological processes. The compact and functionalized structure of this compound makes it an attractive scaffold for developing molecules with specific biological activities, including enzyme mimetics.

Enzyme mimics, or artificial enzymes, are synthetic molecules that replicate the catalytic function of natural enzymes. The vicinal diamine and thiol functionalities of 2,3-Diamino-1-propanethiol can be used to coordinate metal ions, which are often at the heart of the catalytic activity of metalloenzymes. By attaching substrate-binding groups to the scaffold, it is possible to create small-molecule catalysts that can promote specific chemical reactions.

For example, the diamino-thiol motif can serve as a tridentate ligand for transition metals like zinc, copper, or iron. The resulting metal complex could be designed to catalyze hydrolysis, oxidation, or other reactions, mimicking the function of enzymes such as peptidases or oxidases. The development of such synthetic catalysts is a significant area of research with potential applications in therapeutics and industrial processes.

While the direct application of this compound in creating enzyme mimetic scaffolds is an area requiring further research, the fundamental principles of scaffold-based catalyst design support its potential.

Precursor for Advanced Materials Chemistry Research

The functional groups of this compound also lend themselves to the synthesis of advanced materials with unique properties. The ability of thiols and amines to participate in polymerization reactions opens up possibilities for creating novel polymers and functionalized surfaces.

The thiol group can undergo oxidative polymerization to form disulfide bonds, leading to the formation of polydisulfide polymers. nasa.gov These polymers can be designed to be redox-responsive, as the disulfide linkages can be cleaved by reducing agents. This property is of interest for applications in drug delivery systems, where the polymer can be engineered to release a therapeutic agent in a reducing environment, such as that found inside cells.

The amine groups can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with isocyanates to form polyureas. The presence of the thiol group in the polymer backbone would impart additional functionality, such as the ability to bind heavy metals or to serve as a site for cross-linking.

Furthermore, this compound can be used to functionalize the surface of materials like silica, gold nanoparticles, or carbon nanotubes. The thiol group provides a strong anchor to gold surfaces, while the amine groups can be used to attach other molecules, thereby modifying the surface properties for applications in sensing, catalysis, and nanotechnology. While a related compound, diaminomaleonitrile, has been studied for solvothermal polymerization, nih.gov the direct use of this compound in advanced materials synthesis is a promising area for future exploration.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of vicinal amino alcohols and related compounds is a focal point in synthetic chemistry due to their prevalence in biologically active molecules. rsc.org Future research into the synthesis of 2,3-diamino-1-propanethiol and its derivatives should prioritize the development of methodologies that offer superior efficiency, stereoselectivity, and atom economy.

One promising direction is the advancement of catalytic asymmetric synthesis . While various methods exist for the synthesis of chiral vicinal amino alcohols, applying these to aminothiols presents unique challenges due to the reactivity of the thiol group. rsc.org Future work could focus on developing novel chiral catalysts that are tolerant to sulfur-containing substrates and can control the stereochemistry at both C2 and C3 of the propanethiol backbone. This could involve the design of bespoke ligands for transition metal catalysts that can effectively shield one face of the substrate during the key bond-forming steps. rsc.orgnih.gov

Another largely unexplored area is the application of chemoenzymatic and biocatalytic approaches . researchgate.netresearchgate.netnih.gov Enzymes, with their inherent stereoselectivity, could offer a green and highly efficient alternative to traditional chemical synthesis. nih.gov Research could be directed towards identifying or engineering enzymes, such as transaminases or dehydrogenases, that can act on precursors of 2,3-diamino-1-propanethiol. nih.gov A chemoenzymatic strategy could involve the chemical synthesis of a prochiral intermediate, followed by an enzymatic step to introduce the desired stereochemistry. researchgate.netresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity and diastereoselectivity, catalytic turnover. | Catalyst poisoning by the thiol group, control of multiple stereocenters. |

| Chemoenzymatic/Biocatalytic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme identification and engineering for specific substrates, substrate scope limitations. |

Furthermore, the development of novel synthetic routes starting from readily available and renewable starting materials would enhance the sustainability of producing 2,3-diamino-1-propanethiol and its derivatives.

Exploration of New Coordination Geometries and Metal Complexes

The presence of three distinct donor atoms (two nitrogen atoms from the amino groups and one sulfur atom from the thiol group) makes 2,3-diamino-1-propanethiol a highly versatile ligand for the coordination of metal ions. bohrium.comresearchgate.net While the basic coordination chemistry has been explored, there is vast potential for the discovery of novel coordination geometries and the synthesis of complex metal assemblies. bohrium.comresearchgate.net

Another avenue for exploration is the investigation of unconventional coordination modes . While simple chelation is expected, steric and electronic factors could lead to unusual binding arrangements. nih.gov For instance, one of the amino groups might remain uncoordinated or engage in weaker interactions, leading to coordinatively unsaturated metal centers with potential for catalytic activity. The study of host-guest chemistry, where metal complexes of 2,3-diamino-1-propanethiol act as hosts for smaller molecules or ions, is also a promising area. researchgate.net

| Area of Exploration | Potential Outcomes | Relevant Concepts |

| Multinuclear Metal Complexes | Novel materials with unique magnetic, electronic, or catalytic properties. | Thiolate bridging, self-assembly, coordination polymers. researchgate.netnih.gov |

| Unconventional Coordination Modes | Catalytically active species, selective sensors. | Ligand flexibility, steric hindrance, host-guest chemistry. nih.gov |

| Supramolecular Assemblies | Functional materials, metal-organic frameworks (MOFs). | Metalloligand approach, crystal engineering. bohrium.comresearchgate.net |

The use of 2,3-diamino-1-propanethiol as a building block for metal-organic frameworks (MOFs) and other supramolecular structures is another exciting prospect. The ability to form well-defined coordination complexes could be harnessed to create porous materials with applications in gas storage, separation, and catalysis.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful toolkit to investigate the properties and reactivity of molecules and their complexes at an atomic level of detail. researchgate.netencyclopedia.pub Future research on 2,3-diamino-1-propanethiol will greatly benefit from the application of advanced computational modeling techniques to complement and guide experimental studies.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to study the behavior of 2,3-diamino-1-propanethiol and its metal complexes in biological environments, such as the active site of a metalloprotein. researchgate.netmdpi.comnih.gov This hybrid approach allows for a high-level quantum mechanical description of the chemically active region (e.g., the metal center and the ligand) while treating the surrounding protein and solvent with more computationally efficient molecular mechanics methods. mdpi.comnih.gov Such studies could provide insights into the mechanism of action of potential therapeutic agents based on this scaffold.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of 2,3-diamino-1-propanethiol and its derivatives, as well as their interactions with other molecules, such as biological membranes or drug targets. nih.govmdpi.comnih.govmdpi.com MD simulations can also be used to predict the stability and dynamics of metal complexes, providing valuable information for the design of new catalysts or therapeutic agents. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations can be utilized to predict a wide range of properties, including the electronic structure, spectroscopic signatures, and reaction energetics of 2,3-diamino-1-propanethiol and its metal complexes. nih.govresearchgate.net This can aid in the interpretation of experimental data and in the rational design of new compounds with desired properties. researchgate.net

| Modeling Technique | Application Area | Predicted Properties |

| QM/MM Simulations | Enzyme-ligand interactions, reaction mechanisms in biological systems. | Binding affinities, activation energies, transition state geometries. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, ligand-receptor interactions, complex stability. | Free energy profiles, diffusion coefficients, structural fluctuations. nih.govnih.gov |

| Density Functional Theory (DFT) | Electronic structure, spectroscopy, reaction pathways. | Geometries, vibrational frequencies, NMR shifts, reaction barriers. researchgate.net |

Development of Research Tools with Tunable Chemical and Biological Activities

The versatile chemical nature of 2,3-diamino-1-propanethiol makes it an excellent scaffold for the development of sophisticated research tools with tunable properties.

One promising area is the design of fluorescent probes for the detection of metal ions or other biologically relevant species. By attaching a fluorophore to the 2,3-diamino-1-propanethiol backbone, the chelation of a specific metal ion could lead to a change in the fluorescence signal, enabling sensitive and selective detection. The tunability of the ligand could be achieved by modifying the substituents on the amino groups, which would alter the binding affinity and selectivity for different metal ions.

Another exciting direction is the development of tunable ligands for catalysis . The coordination environment around a metal center can be finely tuned by modifying the ligand structure. nih.govmdpi.com Derivatives of 2,3-diamino-1-propanethiol could be synthesized with various steric and electronic properties to optimize the performance of metal catalysts for specific organic transformations. mdpi.com The ability to modulate the ligand's properties would allow for the development of highly selective and efficient catalytic systems. nih.gov

Finally, the 2,3-diamino-1-propanethiol scaffold can be incorporated into larger molecular architectures for applications in bioconjugation and drug delivery . nih.gov The thiol group can be used for attachment to biomolecules or nanoparticles, while the diamine functionality can be modified to introduce targeting moieties or to control the release of a payload. sigmaaldrich.combeilstein-journals.orgnih.govrsc.orgmdpi.com For instance, redox-responsive drug delivery systems could be designed where the disulfide bond, formed from the thiol group, is cleaved in the reducing environment of a cell, triggering the release of a therapeutic agent. nih.gov The development of aminothiol (B82208) compounds as potential radioprotectors also highlights the therapeutic potential of this chemical class. nih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,3-diamino-1-propanethiol dihydrobromide, and how can they be methodologically addressed?

- Answer : Synthesis challenges include oxidation of the thiol group and dihydrobromide salt stabilization. To mitigate oxidation, reactions should be conducted under inert atmospheres (e.g., nitrogen/argon) with reducing agents like dithiothreitol (DTT). Dihydrobromide salt formation typically involves reacting the free base with hydrobromic acid (HBr), a method analogous to related dihydrobromide salts such as BD 1008 and BD 1047 . Purification via recrystallization in ethanol/water mixtures can improve yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm amine and thiol proton environments.

- Elemental analysis (CHNS) to verify stoichiometry of the dihydrobromide salt.

- HPLC-MS for purity assessment, with a C18 column and 0.1% formic acid in water/acetonitrile mobile phase.

- FT-IR to identify S-H and N-H stretches (~2500 cm⁻¹ and ~3300 cm⁻¹, respectively).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Answer : Contradictions may arise from variations in solvent polarity, temperature, or counterion effects. Systematically test solubility in:

- Polar solvents : Water, methanol, DMSO.

- Non-polar solvents : Ethyl acetate, hexane.

- Buffered solutions : Phosphate (pH 7.4) or acetate (pH 4.5) buffers.

- Compare results with structurally similar dihydrobromide salts (e.g., BD 1008, which exhibits pH-dependent solubility ). Document temperature and agitation methods to standardize protocols.

Q. What experimental designs are optimal for studying the compound’s stability under varying thermal and pH conditions?

- Answer :

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, BD 1047 shows stability up to 150°C .

- pH stability : Conduct accelerated degradation studies at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions) with HPLC monitoring. Thiol oxidation can be quantified via Ellman’s assay.

- Light sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light exposure.

Q. How can stereochemical impurities in this compound impact biological activity, and how are they detected?

- Answer : Racemization at the amino or thiol groups can alter receptor binding. Use:

- Chiral HPLC with a cellulose-based column to separate enantiomers.

- Circular dichroism (CD) to confirm optical activity.

- X-ray crystallography for absolute configuration determination (if crystalline).

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Answer : Contradictions may stem from solvent polarity, nucleophile strength, or competing side reactions (e.g., thiol oxidation). Design experiments to:

- Vary solvents : Compare DMF (polar aprotic) vs. THF (less polar).

- Control nucleophile concentration : Use kinetic studies to identify rate-limiting steps.

- Monitor intermediates : Employ LC-MS or in-situ IR to detect transient species.

Methodological Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.